1,3-Dilaurin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

DG(12:0/0:0/12:0), also known as diacylglycerol or diglyceride, belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. DG(12:0/0:0/12:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, DG(12:0/0:0/12:0) is primarily located in the membrane (predicted from logP).

Fundamental Properties of 1,3-Diacylglycerol

1,3-Diacylglycerols are esters of glycerol where fatty acids are attached to the sn-1 and sn-3 positions. This specific structure is key to their function as surfactants and distinguishes them from other lipids [1] [2].

- Emulsification: With a hydrophilic hydroxyl group and oleophilic acyl chains, 1,3-DAG can adsorb at the oil-water interface, reducing interfacial tension and stabilizing emulsions [1] [3]. Its interfacial tension is about half that of triacylglycerol (TAG) [1].

- Crystallization Behavior: 1,3-DAG influences the crystallization of fats in mixtures. It can inhibit the transition of TAG crystals from the β' to the β form, which helps maintain a fine crystal network and smooth texture in plastic fats [1].

- Health and Metabolic Effects: 1,3-DAG is metabolized differently from TAG. Its hydrolysis produces fatty acids that are more likely to be oxidized for energy rather than stored as fat, leading to researched applications in reducing body fat accumulation and improving lipid profiles [1] [4] [5].

Synthesis and Purification of 1,3-DAG

The enzymatic synthesis of 1,3-DAG is preferred over chemical methods due to its regioselectivity and avoidance of high temperatures that can damage unsaturated fatty acids [1] [4].

Common Enzymatic Methods

The table below summarizes the primary enzymatic approaches for synthesizing 1,3-DAG.

| Method | Process Description | Key Features |

|---|---|---|

| Direct Esterification [4] [6] | Reaction between glycerol and free fatty acids. | High-purity products; requires efficient water removal to drive reaction equilibrium. |

| Partial Hydrolysis [4] | Controlled hydrolysis of TAG to release DAG, MAG, and FFA. | Uses water; produces a mixture requiring separation. |

| Glycerolysis [4] [7] | Transesterification of TAG with glycerol. | Cost-effective; common industrial method; generates significant by-products. |

Detailed Experimental Protocol: Solvent-Free Esterification

This protocol is adapted from a study that achieved high yield and 1,3-DAG content using a vacuum-driven air bubbling system [6].

- Reagents: Glycerol (purity >99%), desired fatty acids (e.g., Lauric acid, purity >99%), and immobilized lipases such as Lipozyme RM IM or Novozym 435 [6].

- Equipment: A 50 mL pear-shaped flask, a vacuum pump system, and a temperature-controlled water bath [6].

- Procedure:

- Reaction Setup: In a 50 mL flask, combine 10 mmol of glycerol, 20 mmol of fatty acid, and 5 wt% (based on total reactants) of the lipase [6].

- Vacuum and Mixing: Apply a vacuum (e.g., 4 mm Hg) and submerge the flask in a water bath at 50°C. The vacuum causes air to be drawn into the bottom of the flask, creating bubbles that mix the reactants and lipase thoroughly [6].

- Reaction Monitoring: Let the reaction proceed for about 3 hours. Withdraw small samples at intervals for analysis [6].

- Product Analysis:

The following diagram illustrates the core workflow of this synthesis method.

Solvent-free enzymatic synthesis of 1,3-DAG using vacuum-driven air bubbling.

Key Synthesis Considerations

- Lipase Selection: sn-1,3 specific lipases are crucial. Rhizomucor miehei lipase (e.g., Lipozyme RM IM) and Candida antarctica lipase A (CALA) are highly effective. Lipase TL IM (from Thermomyces lanuginosus) has shown lower activity in this system [4] [6].

- Water Removal: The vacuum-driven bubbling method efficiently removes water, shifting equilibrium toward synthesis. This is more effective than using molecular sieves and safer/cheaper than nitrogen bubbling [6].

- Acyl Migration: The desired sn-1,3-DAG isomer can undergo acyl migration to the sn-1,2(2,3) form, especially over longer reaction times or at higher temperatures. Controlling time and temperature is key to minimizing this [1] [6].

- Purification: After reaction, lipase is removed by filtration. High-purity 1,3-DAG can be obtained through techniques like recrystallization (for solid products) or silica gel column chromatography (for liquid products) [1] [6].

Functional Applications and Performance

1,3-DAG has significant potential as a surfactant and stabilizer in various formulations.

Application in Water-in-Oil (W/O) Emulsions

1,3-DAG can form solid lipid nanoparticles (SLNs) that stabilize W/O emulsions as Pickering stabilizers [3].

- SLN Preparation: DAG-based SLNs can be fabricated from high-melting-point DAG through shearing and ultrasonic treatment, producing particles with uniform size distribution (e.g., around 344 nm) without additional surfactants [3].

- Synergy with Surfactants: The stability of the emulsion is influenced by interactions between DAG-SLNs and surfactants. Surfactants like Span 80 can sometimes displace SLNs from the interface at certain concentrations, reducing stability. However, the unique wettability of DAG-SLNs makes them effective stabilizers [3].

The table below compares the emulsification and functional attributes of 1,3-DAG.

| Property | Description & Mechanism | Application Benefit |

|---|---|---|

| Emulsification Capacity [1] | Reduces oil-water interfacial tension; forms stable interfacial films. | Effective as a non-ionic surfactant in W/O products like margarine. |

| Crystal Form Stabilization [1] | Inhibits transition of TAG crystals from β' to β form. | Maintains desired texture, spreadability, and heat resistance in plastic fats. |

| Oxidative Stability [1] | Less stable than TAG to oxidation in some models; can be remedied with antioxidants (tocopherol, TBHQ). | Requires formulation strategy for shelf-stable products; stable during high-temp cooking. |

Biological Signaling Pathways Involving DAG

In biological systems, the sn-1,2-diastereomer of DAG acts as a crucial second messenger, primarily derived from the hydrolysis of phospholipids rather than 1,3-DAG surfactants [8] [2].

The following diagram outlines the core IP3/DAG signaling pathway.

The IP3/DAG signaling pathway, triggered by extracellular ligands.

- Pathway Mechanism:

- Activation: An extracellular ligand (e.g., hormone, neurotransmitter) binds to a G protein-coupled receptor (GPCR) or a Receptor Tyrosine Kinase (RTK) on the cell membrane [8].

- PLC Activation: The activated receptor triggers the enzyme Phospholipase C (PLC). PLC then hydrolyzes the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2) [8] [2].

- Second Messenger Generation: This hydrolysis produces two second messengers: inositol trisphosphate (IP3) and sn-1,2-diacylglycerol (DAG) [8].

- Downstream Effects:

- IP3: Being soluble, it diffuses through the cytosol and binds to channels on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytosol [8].

- DAG: Remains in the membrane due to its hydrophobicity. It recruits and activates Protein Kinase C (PKC), often in conjunction with the increased calcium levels [8] [2].

- Cellular Response: Activated PKC phosphorylates various downstream target proteins (e.g., glycogen synthase), influencing processes like cell growth, differentiation, and metabolism [8].

References

- 1. Potential of diacylglycerol to replace nature fats in ... [sciencedirect.com]

- 2. , sn- Diacylglycerols ,2-, - structure, occurrence, biochemistry and... 1 [lipidmaps.org]

- 3. Effect of surfactants on the interfacial behaviors ... [sciencedirect.com]

- 4. Selective production of functional sn-1,3-diacylglycerol by ... [sciencedirect.com]

- 5. Novel Conjugates of 1 , 3 - Diacylglycerol and Lipoic Acid: Synthesis... [pmc.ncbi.nlm.nih.gov]

- 6. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by ... [pmc.ncbi.nlm.nih.gov]

- 7. Diglyceride [en.wikipedia.org]

- 8. IP 3 and DAG Signaling - GeeksforGeeks Pathway [geeksforgeeks.org]

1,3-Dilaurin solubility and physical state

Chemical Identity and Physical Properties

Table 1: Core Chemical and Physical Data for 1,3-Dilaurin [1] [2] [3]

| Property | Details |

|---|---|

| CAS Number | 539-93-5 |

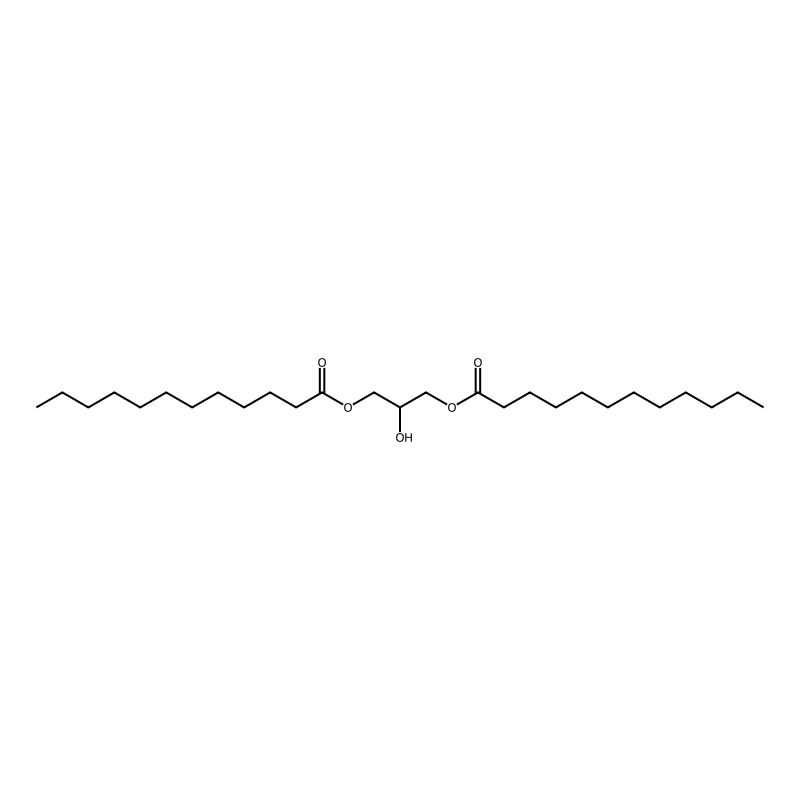

| Molecular Formula | C₂₇H₅₂O₅ |

| Molecular Weight | 456.7 g/mol |

| Lipid Number | DG (12:0/0:0/12:0) |

| Common Name | This compound; 1,3-Dilauroylglycerol |

| Physical State at Room Temp. | Solid, white to almost white powder or crystals [2] [3] |

| Melting Point | 56 - 61 °C [3] |

| Purity Available | >96% to >99% [1] [2] |

| Storage Recommendations | Freezer; 0 - 8 °C [1] [3] |

Table 2: Solubility and Formulation Data for this compound [4]

| Solvent / System | Solubility / Formulation Notes |

|---|---|

| DMSO | Freely soluble; 50 mg/mL (109.48 mM) |

| Water | Insoluble [2] |

| Organic Solvents | Soluble in ethanol and chloroform [2] |

| Injection Formulation 1 | 10% DMSO + 5% Tween 80 + 85% Saline |

| Injection Formulation 2 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline |

| Oral Formulation 1 | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) |

Synthesis and Experimental Protocols

A highly efficient, solvent-free enzymatic synthesis method has been developed for producing this compound and similar 1,3-diacylglycerols (1,3-DAGs) [5] [6]. This method is noted for being cost-effective and scalable.

Table 3: Optimized Parameters for Solvent-Free Synthesis of this compound [6]

| Parameter | Optimized Condition / Detail |

|---|---|

| Reaction Type | Direct esterification |

| Reactants | Glycerol & Lauric Acid (2:1 molar ratio) |

| Catalyst | Lipozyme RM IM (sn-1,3 specific immobilized lipase) |

| Catalyst Amount | 5 wt% of total reactants |

| Reaction Temperature | 50 °C |

| Reactor Pressure | 4 mm Hg (Vacuum) |

| Water Removal | Vacuum-driven air bubbling system |

| Reaction Time | 3 hours |

| Lauric Acid Conversion | 95.3% |

| This compound Content | 80.3% (Reaction mixture); >99% after purification |

| Lipase Reusability | 80.2% activity retained after 10 batch cycles |

The following diagram illustrates the workflow for the synthesis and purification process:

Diagram 1: Workflow for solvent-free enzymatic synthesis and purification of this compound.

Application and Handling Notes

- Key Advantages of the Protocol: The vacuum-driven air bubbling method effectively removes water, shifting equilibrium towards product formation without expensive or hazardous nitrogen gas [6].

- Lipase Specificity: Using sn-1,3 specific lipases like Lipozyme RM IM is crucial for high yield, minimizing formation of undesired 1,2-diacylglycerol isomers [6].

- Handling and Storage: this compound is stable at ambient temperature for short periods but should be stored long-term at 0-8°C or in a freezer. It is hygroscopic, so protect from moisture [1] [3] [4].

Conclusion and Further Research

This compound is a valuable compound with well-defined physical properties. The established solvent-free enzymatic synthesis provides a robust, efficient, and safe method for producing high-purity material. This protocol is a practical and cost-effective choice for industrial applications in pharmaceuticals, cosmetics, and food science [6].

References

- 1. This compound | CAS 539-93-5 | Larodan Research Grade Lipids [larodan.com]

- 2. CAS 539-93-5: this compound [cymitquimica.com]

- 3. a,a'-Dilaurin – Chem-Impex [chemimpex.com]

- 4. ,2- 1 ((Rac)- Dilaurin ,2-Didodecanoylglycerol) | Invivochem 1 [invivochem.com]

- 5. Solvent-free enzymatic synthesis of... : Internet Archive [archive.org]

- 6. Solvent-free enzymatic synthesis of 1 , 3 -Diacylglycerols by direct... [lipidworld.biomedcentral.com]

Diacylglycerol in Obesity Prevention: Mechanisms, Evidence, and Therapeutic Potential

Introduction to Diacylglycerol Composition and Obesity Relevance

Diacylglycerol (DAG) is a natural lipid component consisting of two fatty acids esterified to a glycerol backbone, existing in three isomeric forms (sn-1,2; sn-2,3; and rac-1,3 DAG). While natural edible oils typically contain less than 10% DAG, concentrated DAG oils—particularly those rich in the 1,3-isoform—have demonstrated significant potential in obesity prevention and management. The structural difference between DAG and triacylglycerol (TAG), while seemingly minor, profoundly alters their metabolic fates following digestion. This distinction forms the basis for DAG's anti-obesity properties, which include reduced body fat accumulation, enhanced lipid oxidation, and improved metabolic parameters in both preclinical models and human studies.

The global obesity epidemic continues to worsen, with projections estimating that 4 billion people will be affected by obesity by 2035 [1]. This alarming trend has accelerated research into dietary interventions that can modulate energy metabolism and fat accumulation. DAG oil, particularly the 1,3-isoform, has emerged as a promising functional food ingredient with demonstrated efficacy in reducing body weight, visceral fat, and obesity-related metabolic disturbances through multiple molecular mechanisms [2]. This technical review comprehensively examines the mechanistic basis for DAG's anti-obesity effects, supported by experimental evidence and clinical data.

Comprehensive Mechanisms of Action

Metabolic Fate and Energy Partitioning

The fundamental mechanism underlying DAG's anti-obesity effects lies in its distinct metabolic processing compared to conventional triglycerides. While TAG is efficiently resynthesized into TAG-rich chylomicrons following absorption, the 1,3-DAG isomer undergoes different metabolic handling due to its structural properties:

Reduced Re-esterification: During digestion, sn-1,3 DAG is hydrolyzed to fatty acids and sn-1(3)-monoacylglycerol. Unlike the sn-2-monoacylglycerol produced from TAG digestion, which serves as an efficient substrate for TAG resynthesis in enterocytes, sn-1(3)-monoacylglycerol is a poor substrate for monoacylglycerol acyltransferase. This results in significantly reduced chylomicron synthesis and subsequent decreased fat deposition in adipose tissue [2] [1].

Portal Vein Transport: A substantial portion of the free fatty acids derived from DAG digestion enters the portal circulation rather than the lymphatic system, directing them directly to the liver where they undergo preferential β-oxidation rather than storage [2]. This hepatic orientation of lipids enhances energy expenditure through increased fatty acid oxidation.

Enhanced Thermogenesis: Studies in mice have shown that DAG consumption increases the expression of genes involved in adaptive thermogenesis in brown adipose tissue, potentially contributing to increased energy expenditure [1]. The combination of reduced fat storage and enhanced energy dissipation creates a negative energy balance conducive to weight management.

Molecular Signaling Pathways

DAG serves as a crucial intracellular signaling molecule that activates several protein kinase families through binding to their C1 domains. These signaling pathways have profound effects on insulin sensitivity and metabolic regulation:

Table 1: DAG-Sensitive Protein Kinases in Metabolic Regulation

| Kinase Family | Isoforms | Activation Requirements | Metabolic Functions | Obesity-Related Effects |

|---|---|---|---|---|

| Conventional PKC | PKCα, β1, β2, γ | DAG + Ca²⁺ | Phosphorylation of IRS serine residues | Insulin resistance, impaired glucose uptake |

| Novel PKC | PKCδ, ε, η, θ | DAG alone | Inhibition of insulin signaling, inflammatory pathways | Muscle-specific insulin resistance |

| Atypical PKC | PKCζ, λ/ι | Not DAG-sensitive | Insulin-stimulated glucose transport | Metabolic homeostasis |

| PKD | PKD1, PKD2, PKD3 | DAG + PKC-mediated phosphorylation | Vesicle trafficking, endocrine function | Regulation of insulin secretion |

The diagram below illustrates the complex interplay between DAG and these signaling pathways in metabolic tissues:

Figure 1: DAG-mediated signaling pathways in metabolic regulation. Intracellular DAG activates multiple kinase families through C1 domain binding, leading to tissue-specific effects on insulin sensitivity and metabolic function.

DAG activation of PKC isoforms triggers serine phosphorylation of insulin receptor substrate (IRS) proteins, attenuating insulin signaling and contributing to insulin resistance—a common obesity complication [3] [4]. This mechanism is particularly prominent in oxidative skeletal muscles, where DAG accumulation and subsequent PKC activation disrupt glucose metabolism following high-fat feeding [4]. The PKD family, activated by both DAG binding and PKC-mediated phosphorylation, regulates additional metabolic processes including vesicle trafficking and hormone secretion [3].

Gene Expression and Gut Microbiome Modulation

DAG consumption influences the expression of key genes involved in lipid metabolism:

Adipogenic Gene Regulation: In mouse models, DAG intake significantly reduced expression of PPAR-γ (by 21.7%) and DGAT (by 16.7%) in liver tissue, and even more substantially in intestinal tissue (38.7% and 47.2% reductions, respectively) [1]. These genes play pivotal roles in adipocyte differentiation and triglyceride synthesis, and their downregulation contributes to reduced fat accumulation.

Gut Microbiome Modification: DAG consumption enhances gut flora diversity, increasing beneficial bacteria such as Muribaculaceae while reducing Dubosiella and Faecalibaculum [1]. These shifts in microbial populations may accelerate lipid metabolism and reduce fat storage through modified energy harvest and short-chain fatty acid production.

Experimental Evidence and Clinical Outcomes

Preclinical Studies

Table 2: Summary of Key Preclinical Studies on DAG and Obesity

| Study Model | Intervention | Duration | Key Findings | Reference |

|---|---|---|---|---|

| C57BL/6J mice | Rapeseed DAG vs TAG | 12 weeks | 26.3% reduction in serum TAG, improved liver lipid metabolism, reduced adipogenic gene expression | [1] |

| High fat-fed rats | DAG content measurement | 8 weeks | DAG accumulation in oxidative muscles, PKC activation, fiber type-specific insulin resistance | [4] |

| Drosophila melanogaster | Neuronal Dgk knockdown | - | Increased TAG/carbohydrate levels, insulin resistance, disrupted dILP secretion | [5] |

| ABHD11 KO mice | High-fat diet | 20 weeks | Resistance to weight gain, reduced intestinal fat absorption, modified bile salts | [6] |

| C57BL/6J mice | α-linolenic acid-rich DAG | 4-20 weeks | Dose-dependent reduction in body weight, visceral fat, leptin, and insulin | [7] |

Animal studies have consistently demonstrated the anti-obesity effects of DAG across species. In C57BL/6J mice fed a high-fat diet, replacement of conventional TAG with DAG resulted in significant reductions in body weight, visceral fat accumulation, and improvements in serum biomarkers including glucose, triglycerides, and cholesterol [1] [7]. These effects were accompanied by molecular changes including altered adipogenic gene expression and modified gut microbiota composition.

Research in Drosophila melanogaster has identified Diacylglycerol kinase (Dgk) as a key regulator of energy homeostasis, with neuronal Dgk knockdown leading to obesity-like phenotypes including increased triglyceride and carbohydrate levels, and disrupted insulin signaling [5]. Similarly, ABHD11 knockout mice—lacking a DAG lipase—exhibit resistance to diet-induced obesity through mechanisms involving modified bile salt metabolism and reduced intestinal fat absorption [6].

Human Clinical Evidence

Human trials provide further support for DAG's anti-obesity effects:

A 2025 single-arm trial involving 75 overweight or obese subjects with abnormally elevated blood glucose levels demonstrated that two months of DAG oil consumption significantly reduced fasting blood glucose, body weight, BMI, waist circumference, and hip circumference compared to baseline [8].

The effects were particularly pronounced in prediabetic subjects, who showed significant improvements in fasting blood glucose (-0.31 mmol/L) and HbA1c (-0.10%), along with reductions in total cholesterol and LDL cholesterol. Diabetic participants experienced significant reductions in triglyceride levels (0.17 mmol/L) and improvements in anthropometric measurements [8].

DAG consumption has an established safety profile, with no significant adverse effects reported in clinical studies [2]. This makes DAG oil a promising functional food ingredient for long-term use in obesity management.

Research Methodologies and Experimental Protocols

Animal Model Development and Diet Induction

The following experimental protocols represent standardized methodologies for investigating DAG's effects on obesity:

Obesity Induction Protocol (C57BL/6J Mice):

- Utilize 6-week-old male C57BL/6J mice (n=8 per group)

- Administer high-fat diet (45% energy from fat) for 8-20 weeks

- Control group: normal diet (5.4% energy from fat)

- Experimental groups:

- HFD group: high-fat diet with conventional TAG

- DAG group: high-fat diet with DAG oil replacing TAG

- Monitor daily food intake, weekly body weight

- Terminate experiment after 12-20 weeks, collect serum, liver, intestine, adipose tissue, and fecal samples [1]

DAG Oil Preparation (Enzymatic Synthesis):

- React rapeseed oil with glycerol using Novozyme 435 (Candida antarctica lipase B) as catalyst

- Perform molecular distillation to remove monoglycerides and free fatty acids

- Deodorize with stripping to obtain final DAG oil product

- Analyze composition: typically 50-55% DAG, 44-47% TAG, with sn-1,3 to sn-1,2 DAG ratio of approximately 66:34 [1]

Metabolic Phenotyping and Biochemical Analysis

Comprehensive metabolic phenotyping is essential for evaluating anti-obesity effects:

Serum Biomarker Analysis:

- Glucose: Hexokinase method

- Insulin: Chemiluminescence method

- Lipid profile: Enzymatic methods for TAG, TC, LDL-C, HDL-C

- Liver function: ALT, AST measurements

- Inflammatory markers: ELISA for TNF-α, IL-6 [8] [4]

Tissue Analysis Protocols:

- TAG content: Homogenize tissue in 0.5% Tween-20, measure using Triglyceride Reagent and Free Glycerol Reagent

- Gene expression: RNA extraction, cDNA synthesis, qPCR for PPAR-γ, DGAT, and other metabolic genes

- Protein analysis: Western blotting for PKC isoforms, insulin signaling proteins

- Histology: Hematoxylin-eosin staining for adipose tissue and liver morphology [1] [4]

The experimental workflow for evaluating DAG effects in obesity models is systematically presented below:

Figure 2: Experimental workflow for evaluating DAG effects in obesity models. The comprehensive approach includes diet intervention, multi-tissue sample collection, diverse analytical methods, and integrated data interpretation.

Therapeutic Implications and Research Limitations

Translational Applications

The accumulated evidence supporting DAG's anti-obesity effects has several translational applications:

Functional Food Development: DAG oil represents a practical functional food ingredient that can be incorporated into various food products without requiring dramatic dietary changes. Its approval as a "special health use food" in Japan and Generally Recognized as Safe (GRAS) status in the United States facilitates clinical implementation [8].

Combination Therapies: DAG oil may complement pharmacological approaches to obesity management, potentially allowing for reduced medication doses while maintaining efficacy and minimizing side effects. Its synergistic effects with diabetes medications warrant further investigation.

Preventive Strategy: For at-risk populations, incorporating DAG oil into regular dietary patterns may serve as a preventive strategy against obesity development and its associated metabolic complications, particularly in individuals with prediabetes or metabolic syndrome [8].

Research Gaps and Limitations

Despite promising findings, several research limitations and knowledge gaps remain:

The single-arm design of recent clinical trials limits causal inferences about DAG's efficacy, necessitating randomized controlled trials with appropriate blinding and control groups [8].

Long-term effects of DAG consumption in humans remain incompletely characterized, particularly regarding weight maintenance beyond two months and potential adaptive responses.

Molecular mechanisms underlying DAG's effects on gene expression and gut microbiome require further elucidation, including the specific signaling pathways connecting DAG consumption to altered PPAR-γ and DGAT expression.

Population-specific responses to DAG intervention remain underexplored, including potential variations based on genetic background, baseline metabolic health, and dietary patterns.

Conclusion

Diacylglycerol, particularly the 1,3-isoform, demonstrates significant potential in obesity prevention and management through multiple complementary mechanisms. Its distinct metabolic fate following digestion reduces postprandial triglyceride levels and enhances energy expenditure, while its modulatory effects on intracellular signaling pathways, gene expression, and gut microbiota contribute to improved metabolic homeostasis. Robust preclinical evidence and emerging clinical data support the efficacy of DAG oil in reducing body weight, visceral fat, and obesity-associated metabolic disturbances.

References

- 1. The Lipid-Metabolism-Associated Anti-Obesity Properties ... [mdpi.com]

- 2. efficacy and mechanism of action of an anti-obesity agent [pubmed.ncbi.nlm.nih.gov]

- 3. -evoked activation of PKC and PKD isoforms in... Diacylglycerol [lipidworld.biomedcentral.com]

- 4. Distinct mechanisms involving diacylglycerol, ceramides ... [nature.com]

- 5. An in vivo screen for neuronal genes involved in obesity identifies... [pmc.ncbi.nlm.nih.gov]

- 6. ABHD11, a new diacylglycerol lipase involved in weight... | PLOS One [journals.plos.org]

- 7. Effects of α-Linolenic Acid-rich Diacylglycerol on Diet-induced... [jstage.jst.go.jp]

- 8. Effects of Diacylglycerol Oil on Overweight or Obese ... [pmc.ncbi.nlm.nih.gov]

1,3-Dilaurin role in lipid derivatives synthesis

Technical Guide to 1,3-Dilaurin

1. Significance and Applications Pure 1,3-diacylglycerols (1,3-DAG), such as this compound, are recognized as significant surfactants and intermediates in the food, cosmetic, and pharmaceutical industries [1] [2]. They are also investigated for their role in obesity prevention [1]. Specifically, 1,3-DAGs can serve as building blocks for synthesizing more complex lipid derivatives, including phospholipids, glycolipids, and lipoproteins. These derivatives can improve the bioavailability of compounds and reduce side effects, making them valuable as starting materials for pharmaceuticals [1].

2. Synthesis and Experimental Protocol A prominent method for synthesizing this compound is solvent-free enzymatic esterification [1]. The key to this reaction is the efficient removal of water to shift the equilibrium toward product formation. A developed vacuum-driven air bubbling operation mode provides a cost-effective and safe alternative to nitrogen bubbling [1].

The following diagram outlines the core experimental workflow:

Experimental workflow for this compound synthesis

Detailed Methodology:

- Reaction Setup: The reaction mixture consists of 10 mmol glycerol and 20 mmol lauric acid (a 2:1 molar ratio) in a 50 mL pear-shaped flask [1].

- Catalyst: Lipozyme RM IM (an immobilized Rhizomucor miehei lipase) is used at 5 wt% of the total reactant mass. This lipase is sn-1,3 specific, which is crucial for regioselective synthesis [1].

- Critical Operation Mode: The vacuum-driven air bubbling system is initiated. A vacuum pump creates a low pressure (4 mm Hg) in the reactor, causing air to be automatically inhaled into the bottom. This air flow agitates the mixture, "blowing up" the solid lipase and hydrophilic glycerol to interact efficiently with the hydrophobic fatty acid [1].

- Reaction Conditions: The reaction is conducted at 50°C for 3 hours [1].

- Product Isolation: After the reaction, the lipase is removed by filtration. For solid products like this compound, petroleum ether can be added to aid filtration and is later evaporated [1].

- Purification: The crude this compound is purified to a high degree (99.1% content achieved) by recrystallization from dry methanol [1].

3. Key Experimental Data and Lipase Performance Under the optimized protocol, the synthesis achieves high conversion and content. The table below summarizes key quantitative data:

Table 1: Synthesis Performance Data for this compound [1]

| Parameter | Value Achieved | Conditions |

|---|---|---|

| Lauric Acid Conversion | 95.3% | After 3-hour reaction |

| This compound Content | 80.3% (crude), 99.1% (purified) | After 3-hour reaction, post-recrystallization |

| Lipase Operational Stability | 80.2% activity retained | After 10 consecutive batches |

Lipase Comparison: A study compared different commercial lipases under this system. Both Lipozyme RM IM and Novozym 435 showed good performance for lauric acid conversion, while Lipozyme TL IM showed low activity [1].

4. Practical Research Considerations

- Protocol Advantages: The vacuum-driven air bubbling method is evaluated as a simple, cost-effective, and efficient methodology. It avoids the potential dangers and costs associated with using compressed nitrogen gas [1].

- Catalyst Stability: Lipozyme RM IM demonstrates excellent operational stability in this system, retaining over 80% of its initial activity after ten batch cycles, which is advantageous for potential scale-up [1].

Acknowledged Information Gaps

The search results I obtained did not contain explicit experimental protocols for the subsequent use of this compound in synthesizing specific lipid derivatives (like phospholipids or glycolipids). The information provided establishes its role as a building block but does not detail the specific chemical reactions or experimental steps involved in creating those more complex molecules.

To further your research, you may need to investigate:

- Specific enzymatic or chemical phosphorylation protocols for creating phospholipids from 1,3-DAG.

- Glycosylation reactions to attach sugar moieties to 1,3-DAG for glycolipid synthesis.

References

Synthesis and Purity of 1,3-Dilaurin

The table below summarizes key information on 1,3-Dilaurin, including its identity and a highly effective synthesis method.

| Aspect | Specification / Value |

|---|---|

| CAS Number | 539-93-5 [1] |

| Molecular Formula | C27H52O5 [1] |

| Molecular Weight | 456.7 g/mol [1] |

| Lipid Number | DG (12:0/0:0/12:0) [1] |

| Documented Purity | >99% (Supplier: Larodan) [1] |

| Synthesis Method | Solvent-free enzymatic esterification [2] |

| Optimal Catalyst | Lipozyme RM IM (5 wt% of reactants) [2] |

| Optimal Temperature | 50°C [2] |

| Reaction Time | 3 hours [2] |

| Lauric Acid Conversion | 95.3% [2] |

| This compound Content (Crude) | 80.3% [2] |

| This compound Content (Purified) | 99.1% [2] |

Experimental Protocol for Synthesis and Analysis

Here is a detailed methodology for the synthesis, purification, and purity analysis of this compound, based on a published research paper [2].

Solvent-Free Enzymatic Synthesis

- Reaction Setup: Combine 10 mmol of glycerol and 20 mmol of lauric acid in a 50 mL pear-shaped flask. Add Lipozyme RM IM immobilized lipase at 5% by weight of the total reactants [2].

- Reaction Conditions: Assemble a vacuum-driven air bubbling system. Maintain a vacuum of 4 mm Hg and a temperature of 50°C in a water bath. The reaction is initiated by applying vacuum, which draws air into the flask, bubbling the mixture and facilitating the reaction [2].

- Reaction Duration: Run the reaction for 3 hours [2].

- Crude Product Isolation: After the reaction, filter the mixture to remove the immobilized lipase. For solid products, petroleum ether can be added to aid filtration and subsequently evaporated [2].

Purification of this compound

- Method: Purify the solid this compound by recrystallization from dry methanol [2]. This step is crucial for achieving the high purity (>99%) reported in the study.

Purity Analysis by Normal-Phase HPLC (NP-HPLC)

This is the core technique for analyzing the lipid profile and determining the purity of the synthesized this compound.

- Instrumentation: HPLC system with a binary pump and a differential refractive index (RI) detector [2].

- Analytical Column: Phenomenex normal-phase Luna silica column (250 mm x 4.6 mm i.d., particle size 5 μm) [2].

- Mobile Phase: A mixture of n-hexane and 2-propanol in a ratio of 15:1 [2].

- Flow Rate: 1.0 mL/min [2].

- Column Temperature: Maintain constant at 35°C [2].

- Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 5 mg/mL [2].

- Injection Volume: 20 μL [2].

The relationship between synthesis and analysis in achieving high-purity this compound is illustrated below.

Synthesis and analysis workflow for high-purity this compound.

Important Technical Considerations

- Acyl Migration: The study noted a slight decrease in this compound content after 3 hours, attributed to acyl migration, where the fatty acid moves from the sn-1,3 position to the sn-2 position. Keeping the reaction within the optimized 3-hour window is critical to minimize this [2].

- Catalyst Stability: The Lipozyme RM IM lipase showed excellent operational stability. It retained 80.2% of its original activity after 10 consecutive reaction batches under the described conditions [2].

- Commercial Availability: this compound is available for research purposes from specialty chemical suppliers like Larodan, which confirms a purity of >99% [1]. Another supplier, Enzo Life Sciences, also lists the compound but notes it was unavailable at the time of reporting [3].

Summary for Researchers

This information provides a solid foundation for working with this compound. The solvent-free enzymatic synthesis method is a green and efficient process, and the NP-HPLC protocol is a reliable standard for purity analysis. The high purity levels achievable make this compound suitable for demanding applications in pharmaceutical and cosmetic formulation research.

References

Comprehensive Application Notes and Protocols for the Enzymatic Synthesis of 1,3-Dilaurin

Introduction and Significance

1,3-Dilaurin (1,3-dilauroylglycerol) is a regioisomerically pure diacylglycerol (DAG) with significant applications across pharmaceutical, cosmetic, and food industries. This structured lipid consists of a glycerol backbone esterified with two lauric acid (C12:0) molecules at the sn-1 and sn-3 positions. The distinctive positioning of the fatty acid chains confers unique physicochemical properties that make this compound particularly valuable as a surfactant, emulsifier, and building block for more complex lipid structures. In pharmaceutical applications, 1,3-diacylglycerols serve as key intermediates in the synthesis of phospholipids, glycolipids, and lipoprotein complexes, which can improve drug bioavailability and reduce side effects through enhanced lipid-based delivery systems [1].

The enzymatic synthesis of this compound represents a significant advancement over traditional chemical methods, which often result in regioisomeric mixtures and require tedious purification steps. Chemical synthesis typically produces complex mixtures of 1,2- and 1,3-diacylglycerols due to acyl migration, making isolation of the pure 1,3-isomer challenging and low-yielding [2]. In contrast, enzymatic approaches utilizing sn-1,3 specific lipases enable highly selective esterification at the primary hydroxyl groups of glycerol, yielding regioisomerically pure this compound with minimal byproduct formation. This specificity, combined with milder reaction conditions, positions enzymatic synthesis as the method of choice for pharmaceutical-grade this compound production where purity and structural integrity are paramount [3] [1].

Synthesis Methodology

Vacuum-Driven Air Bubbling System

The vacuum-driven air bubbling operation mode represents a significant innovation in solvent-free enzymatic synthesis of this compound. This system operates through a carefully engineered mechanism where a vacuum state (maintained at approximately 4 mm Hg) is created within the reactor using a vacuum pump. This vacuum causes air to be automatically inhaled into the reactor bottom, generating rising bubbles that create substantial interfacial surface area between the hydrophilic glycerol phase and the hydrophobic lauric acid. This interfacial activation is crucial for enzymatic activity, as it allows the immobilized lipase particles to effectively facilitate the esterification reaction between the immiscible substrates. Simultaneously, the continuous bubbling action and reduced pressure efficiently remove water formed during the esterification reaction, shifting the equilibrium toward product formation and preventing enzyme deactivation that can occur from water accumulation [1].

This operation mode provides distinct advantages over alternative systems. Compared to the previously established vacuum-driven N₂ bubbling protocol, the air bubbling approach demonstrates comparable efficiency in terms of lauric acid conversion and this compound content while eliminating the need for expensive, potentially hazardous compressed nitrogen gas. The system is notably cost-effective, reducing operational expenses by approximately 90% compared to nitrogen-based systems, while also mitigating safety concerns associated with nitrogen asphyxiation. Additionally, the simplified setup enhances operational practicality, making it more accessible for laboratory-scale development and potential industrial scaling without specialized gas handling equipment [1].

Experimental Protocol

Materials and Equipment

Chemical Reagents:

- Glycerol (purity >99.0%)

- Lauric acid (dodecanoic acid, purity >99.0%)

- Immobilized lipases: Lipozyme RM IM (Rhizomucor miehei), Novozym 435 (Candida antarctica), or Lipozyme TL IM (Thermomyces lanuginosus)

- n-hexane, 2-propanol (HPLC grade)

- Petroleum ether

- Dry methanol

- n-hexane:diethyl ether mixture (1:1, v/v)

Equipment:

- 50 mL pear-shaped reactor flask

- Vacuum pump system capable of maintaining 4 mm Hg

- Temperature-controlled water bath

- Analytical balance

- Normal-phase HPLC system with silica column and refractive index detector

- Filter assembly for enzyme separation

- Silica gel chromatography column for purification [1]

Step-by-Step Synthesis Procedure

Reaction Mixture Preparation: Accurately weigh 10 mmol (0.92 g) of glycerol and 20 mmol (4.0 g) of lauric acid into a 50 mL pear-shaped flask. Add 5 wt% (approximately 0.25 g) of Lipozyme RM IM based on the total reactant mass.

Reactor Setup: Assemble the reactor system as shown in Figure 1, ensuring all connections are secure. Place the reactor in a temperature-controlled water bath set to 50°C.

Reaction Initiation: Start the vacuum pump to achieve a system pressure of 4 mm Hg. The vacuum will automatically draw air into the reactor bottom, creating bubbles that mix the reactants and enzyme.

Reaction Monitoring: Allow the reaction to proceed for 3 hours. At appropriate intervals (e.g., 30, 60, 120, 180 min), withdraw 20 μL samples for analysis. Monitor lauric acid conversion by KOH titration and this compound content by NP-HPLC.

Reaction Termination: After 3 hours, release the vacuum and carefully filter the reaction mixture to recover the immobilized lipase. For solid products, add petroleum ether to facilitate filtration, then evaporate the solvent using a rotary evaporator [1].

Product Purification

For Solid this compound: Purify the crude product by recrystallization from dry methanol. Dissolve the product in minimal warm methanol, then cool slowly to room temperature and further to 4°C to promote crystal formation. Collect crystals by filtration and wash with cold methanol.

For Liquid DAG Products: Use silica gel column chromatography for purification. Dissolve the reaction mixture in n-hexane:diethyl ether (1:1, v/v) and load onto the column. Elute with the same solvent system, collecting fractions containing pure this compound as confirmed by TLC or HPLC.

Purity Assessment: Analyze purified fractions by NP-HPLC to confirm purity (>99%) and absence of monoacylglycerol or triacylglycerol contaminants [1] [4].

Enzyme Reusability Testing

- After each 3-hour reaction cycle, recover Lipozyme RM IM by filtration.

- Wash the enzyme with n-hexane to remove lipid residues.

- Air-dry the enzyme at room temperature for 30 minutes.

- Reuse the enzyme for subsequent batches under identical reaction conditions.

- Monitor relative activity by comparing this compound content in each cycle to the first cycle [1].

Table 1: Optimized Reaction Parameters for this compound Synthesis

| Parameter | Optimal Condition | Experimental Range | Impact on Reaction |

|---|---|---|---|

| Temperature | 50°C | 40-60°C | Higher temperatures increase reaction rate but may promote acyl migration above 50°C |

| Enzyme Loading | 5 wt% (of reactants) | 2-10 wt% | Higher loading increases rate but adds cost; 5% provides optimal balance |

| Molar Ratio (Glycerol:Lauric Acid) | 1:2 | 1:1-1:3 | Stoichiometric ratio for DAG formation; excess fatty acid drives equilibrium toward esterification |

| Reaction Time | 3 hours | 1-8 hours | Maximum this compound content achieved at 3 hours; longer times may increase acyl migration |

| Pressure | 4 mm Hg | 2-10 mm Hg | Lower pressure enhances water removal but must balance with operational practicality |

| Enzyme Type | Lipozyme RM IM | Various sn-1,3 specific lipases | Rhizomucor miehei lipase shows excellent activity and stability in solvent-free system |

Results and Data Analysis

Synthesis Efficiency and Lipase Performance

The vacuum-driven air bubbling system demonstrates exceptional efficiency in this compound synthesis, achieving 95.3% lauric acid conversion and 80.3% this compound content within just 3 hours of reaction time under optimized conditions. This performance is statistically equivalent to the nitrogen bubbling protocol (p>0.05), confirming that air can effectively replace nitrogen without compromising synthesis efficiency. The time course of the reaction shows rapid initial esterification, with lauric acid conversion exceeding 80% within the first hour, followed by a gradual approach to equilibrium. A slight decrease in this compound content may be observed after 4-8 hours, likely due to acyl migration that converts this compound to the 1,2-isomer, emphasizing the importance of optimized reaction times [1].

Comparative evaluation of commercially available immobilized lipases reveals significant differences in catalytic performance. Lipozyme RM IM and Novozym 435 both exhibit excellent activity, achieving lauric acid conversions exceeding 90% under standard conditions. However, Lipozyme RM IM demonstrates superior operational stability in the air bubbling system, retaining 80.2% of its initial catalytic activity after ten consecutive batch cycles. In contrast, Lipozyme TL IM shows markedly lower activity in this solvent-free system, possibly due to mass transfer limitations or interfacial activation requirements not fully met in the reaction environment. This stark difference in enzyme performance highlights the importance of proper lipase selection for efficient this compound synthesis [3] [1].

Table 2: Performance Comparison of Immobilized Lipases in this compound Synthesis

| Lipase | Source Microorganism | Lauric Acid Conversion (%) | This compound Content (%) | Operational Stability | Key Characteristics |

|---|---|---|---|---|---|

| Lipozyme RM IM | Rhizomucor miehei | 95.3 | 80.3 | 80.2% activity after 10 batches | sn-1,3 specific; excellent interfacial activity; good stability |

| Novozym 435 | Candida antarctica | >90 | ~75 | Moderate stability | Broad specificity; requires optimal water control |

| Lipozyme TL IM | Thermomyces lanuginosus | <50 | ~35 | Not reported | sn-1,3 specific but low activity in solvent-free system |

Purification Efficiency and Product Characterization

The purification protocols yield high-purity this compound suitable for pharmaceutical applications. Recrystallization from dry methanol produces this compound with 99.1% purity as confirmed by normal-phase HPLC analysis. The purified compound exhibits characteristic physical properties with a melting point of approximately 74°C and predicted boiling point of 247.4±23.0°C. The molecular weight is 456.7 g/mol with a chemical formula of C₂₇H₅₂O₅ [4] [5]. Structural confirmation can be obtained through mass spectrometric analysis, with electron ionization mass spectrometry showing characteristic fragment ions at m/z 513 [M−15]⁺ and m/z 457 [M−89]⁺ after trimethylsilyl derivatization. These diagnostic ions confirm both the molecular weight and the regioisomeric structure of this compound, distinguishing it from the 1,2-isomer [2].

Analytical Methods

Quantification of Reaction Progress

Free Fatty Acid Titration: Monitor lauric acid conversion throughout the reaction using potassium hydroxide titration according to standard methods [1]. Briefly, dissolve approximately 0.1 g of reaction mixture in 10 mL of neutralized ethanol. Titrate with 0.1 N KOH solution using phenolphthalein as indicator until a persistent pink color appears. Calculate acid value and percentage conversion using the formula: Conversion (%) = [(Initial AV - Final AV) / Initial AV] × 100 where AV represents acid value (mg KOH/g sample).

Normal-Phase HPLC Analysis: Perform detailed lipid profiling using normal-phase HPLC with a silica column (250 × 4.6 mm, 5 μm particle size). Use n-hexane:2-propanol (15:1, v/v) as the mobile phase at a flow rate of 1.0 mL/min. Maintain column temperature at 35°C and use refractive index detection. Prepare samples by dissolving in mobile phase (5 mg/mL) and inject 20 μL aliquots. Identify this compound by comparison with authentic standards, typically eluting between monoacylglycerols and triacylglycerols [1].

Structural Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): For definitive structural confirmation, particularly to distinguish between 1,2- and 1,3-regioisomers, employ GC-MS analysis of trimethylsilyl (TMS) derivatives. Derivatize samples using N-methyl-N-trimethylsilyl-heptafluorobutyramide (MSHFBA) with 1-methyl imidazole as catalyst. Perform GC separation using a temperature program (e.g., 150°C to 350°C at 10°C/min). Identify this compound by characteristic EI-MS fragments including [M−15]⁺ (m/z 513) from loss of a methyl group and [M−89]⁺ (m/z 457) from loss of TMS hydroxide. The presence of specific fragment ions such as [M−RCO₂]⁺ helps confirm both molecular weight and fatty acid composition [2].

Melting Point Determination: Determine the melting point using a capillary melting point apparatus. Pure this compound typically melts at 74°C, providing a quick purity assessment. Depression of melting point or broadening of melting range suggests impurities requiring further purification [5].

Application Notes

Pharmaceutical Applications

Prodrug Development: this compound serves as a versatile building block for synthesizing lipid-based prodrugs that enhance drug delivery and bioavailability. The free sn-2 hydroxyl group can be chemically modified to conjugate various therapeutic agents, creating lipophilic prodrugs with improved membrane permeability. For instance, anti-inflammatory compounds like niflumic acid have been conjugated to diacylglycerol backbones to create prodrugs with enhanced blood-brain barrier penetration for treating cerebral edema. Similarly, anticonvulsant drugs such as phenytoin have been formulated as diacylglycerol conjugates to improve absorption and stability. The metabolic pathway of these prodrugs typically involves enzymatic hydrolysis by lipases, gradually releasing the active drug molecule while the lipid component integrates into natural lipid metabolic pathways [6] [7].

Structured Lipid Synthesis: In pharmaceutical nutrition, this compound provides a key precursor for synthesizing structured triglycerides (STs) with tailored nutritional and metabolic properties. Through lipase-catalyzed esterification, the sn-2 position of this compound can be specifically acylated with beneficial fatty acids such as oleic acid or omega-3 polyunsaturated fatty acids (e.g., eicosapentaenoic acid). This strategy produces triglycerides like 1,3-dilauroyl-2-oleyl-glycerol (LaOLa) with documented metabolic benefits, including enhanced absorption and specific metabolic partitioning. The regiospecific structure of these synthetic triglycerides influences their digestion, absorption, and tissue distribution, allowing pharmaceutical scientists to design lipids with optimized delivery of therapeutic fatty acids or with reduced calorie content for weight management applications [8].

Industrial Applications

Surfactant and Emulsifier Applications: The amphiphilic nature of this compound, with its hydrophilic glycerol backbone and hydrophobic lauric acid chains, makes it an effective non-ionic surfactant for cosmetic and food formulations. In cosmetics, it functions as an emollient, viscosity modifier, and stabilizer in creams, lotions, and makeup products. The regioisomeric purity of enzymatically synthesized this compound provides consistent performance compared to chemical mixtures. In food systems, it serves as an emulsifier that improves texture and shelf-life in baked goods, margarines, and processed foods. The compound's safety profile, derived from natural glycerol and lauric acid, makes it suitable for consumer products where natural ingredients are preferred [1] [5].

Biofuel Production: Recent research has explored the application of this compound in biofuel production through pyrolysis processes. Under controlled conditions with catalysts such as sodium carbonate, this compound undergoes fast pyrolysis to yield hydrocarbon mixtures potentially suitable as renewable diesel or aviation biofuel precursors. The consistent structure and purity of enzymatically synthesized this compound provide advantages over variable lipid feedstocks in catalytic processes, potentially leading to more predictable and efficient conversion. While still primarily at the research stage, this application represents an innovative approach to valorizing lipid synthesis techniques for energy applications [5].

Visual Workflow and Pathway Diagrams

Figure 1: Experimental Workflow for this compound Synthesis - This diagram illustrates the comprehensive procedure for synthesizing and purifying this compound using the vacuum-driven air bubbling system, from initial setup to final purified product.

Figure 2: Application Pathways for this compound - This diagram illustrates the diverse pharmaceutical, industrial, and research applications of this compound, highlighting its versatility as a chemical intermediate, functional ingredient, and research tool.

Conclusion

The enzymatic synthesis of this compound using the vacuum-driven air bubbling system represents a significant advancement in lipid biotechnology, offering researchers and industrial practitioners a reliable, cost-effective, and scalable methodology for producing this valuable regioisomerically pure diacylglycerol. The optimized protocol achieves high conversion rates and excellent product purity while eliminating the need for expensive solvents or hazardous compressed gases. The operational stability of Lipozyme RM IM in this system further enhances its economic viability, allowing multiple batch cycles without significant enzyme activity loss.

The diverse applications of this compound across pharmaceutical, cosmetic, food, and energy sectors underscore its importance as a versatile chemical intermediate and functional ingredient. Particularly in pharmaceutical development, the capacity to produce high-purity this compound enables the creation of sophisticated lipid-based drug delivery systems with enhanced bioavailability and targeting capabilities. As research continues to elucidate the relationship between lipid structure and function, methodologies for precise synthesis of structured lipids like this compound will remain essential tools for advancing both basic science and applied technologies in the lipid field.

References

- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by ... [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of diacylglycerol isomers in edible oils ... [sciencedirect.com]

- 3. Solvent-free enzymatic of synthesis , 1 -diacylglycerols by direct... 3 [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS 539-93-5 | Larodan Research Grade Lipids [larodan.com]

- 5. China CAS:539-93-5 | ALPHA, ALPHA'- DILAURIN Manufacturers and... [alfa-industry.com]

- 6. Enzymatic synthesis of symmetrical 1,3-diacylglycerols by ... [link.springer.com]

- 7. DAG tales: the multiple faces of diacylglycerol ... [pmc.ncbi.nlm.nih.gov]

- 8. Lipase-catalyzed synthesis of structured triacylglycerides ... [link.springer.com]

Comprehensive Application Notes and Protocols for the Synthesis of 1,3-Dilaurin Using Lipozyme RM IM

Introduction to 1,3-Dilaurin and Enzymatic Synthesis

This compound is a structured diacylglycerol featuring two lauric acid (C12:0) molecules esterified at the sn-1 and sn-3 positions of the glycerol backbone. This specific positioning confers unique physicochemical properties and biological activities, making this compound valuable for pharmaceutical applications, including as a bioactive lipid and as an intermediate for synthesizing more complex structured lipids. The regioselective synthesis of this compound presents significant challenges for conventional chemical methods, which lack positional specificity and often require extensive purification. Lipase-catalyzed esterification using sn-1,3 specific lipases offers a superior alternative, enabling precise regiocontrol under mild reaction conditions with minimal byproduct formation.

The enzymatic approach leverages the natural specificity of immobilized lipases, particularly Lipozyme RM IM (from Rhizomucor miehei), which demonstrates excellent catalytic efficiency and positional selectivity for esterification at the primary hydroxyl groups of glycerol. This protocol focuses on the optimized synthesis of high-purity this compound through direct esterification, utilizing a vacuum-driven air bubbling system to enhance reaction efficiency and yield. The methods described herein are designed for research and development settings, providing scientists with reproducible procedures for producing gram-scale quantities of this compound with exceptional regioselectivity and purity exceeding 99%.

Lipase Selection and Catalytic Mechanism

Lipase Specifications and Selection Criteria

Lipozyme RM IM is an immobilized sn-1,3 specific lipase sourced from Rhizomucor miehei, with the enzyme immobilized on a macroporous anion exchange resin. This lipase exhibits strong positional specificity for the primary hydroxyl groups of glycerol, making it ideal for the synthesis of this compound with minimal formation of regioisomeric byproducts. The immobilization enhances the enzyme's stability and reusability, allowing it to maintain significant catalytic activity after multiple reaction cycles. When selecting lipases for regioselective diacylglycerol synthesis, several factors must be considered, including positional specificity, thermostability, immobilization matrix, and catalytic activity in solvent-free systems.

Table 1: Comparison of Commercial Lipases for this compound Synthesis

| Lipase | Source | Specificity | Immobilization Matrix | Relative Activity in Esterification | Operational Stability |

|---|---|---|---|---|---|

| Lipozyme RM IM | Rhizomucor miehei | sn-1,3 specific | Macroporous resin | High (reference standard) | 80.2% after 10 batches |

| Novozym 435 | Candida antarctica | Non-specific | Acrylic resin | High | ~90% after 10 batches |

| Lipozyme TL IM | Thermomyces lanuginosus | sn-1,3 specific | Silica gel | Low to moderate | Moderate |

The selection data indicates that while both Lipozyme RM IM and Novozym 435 demonstrate high catalytic activity in esterification reactions, Lipozyme RM IM is preferred for this compound synthesis due to its superior regioselectivity for the sn-1 and sn-3 positions of glycerol. This specificity is crucial for minimizing the formation of undesirable regioisomers such as 1,2-dilaurin, which can be difficult to separate and may compromise product purity. Lipozyme TL IM shows significantly lower activity in esterification reactions under similar conditions, making it less suitable for this specific application [1].

Catalytic Mechanism and Interfacial Activation

The catalytic mechanism of Lipozyme RM IM involves a characteristic triad of serine, histidine, and aspartic acid residues (Ser-His-Asp) that constitutes the active site. The reaction proceeds through a nucleophilic attack mechanism where the serine hydroxyl group attacks the carbonyl carbon of lauric acid, forming an acyl-enzyme intermediate. This intermediate then undergoes deacylation when the primary hydroxyl group of glycerol or monoacylglycerol acts as a nucleophile, resulting in the formation of an ester bond and release of the diacylglycerol product. The enzyme exhibits interfacial activation, where its catalytic activity increases significantly at the interface between hydrophobic and hydrophilic phases, a phenomenon explained by the lid mechanism that exposes the active site in the presence of hydrophobic substrates.

The regioselectivity of Lipozyme RM IM is attributed to the structural constraints of its active site, which preferentially accommodates the primary hydroxyl groups of glycerol over the sterically hindered secondary hydroxyl at the sn-2 position. This specificity is maintained across various reaction conditions, though it can be influenced by factors such as solvent polarity, water activity, and reaction temperature. The enzyme's performance is optimized in solvent-free systems where the substrates themselves form the reaction medium, creating an ideal interface for enzymatic activation while eliminating concerns about solvent toxicity and simplifying downstream purification processes [2] [3].

Synthesis Protocol and Reaction Optimization

Reaction Setup and Reagents

Lipase Preparation: Lipozyme RM IM (immobilized on macroporous resin) should be used without further pretreatment. The enzyme typically has a declared activity of 5-6 IUN/g (Interesterification Units per gram). Store at 4°C in sealed containers and allow to reach room temperature before use [2].

Substrates: Use glycerol (purity ≥99.0%) and lauric acid (purity ≥99.0%) in a 2:1 molar ratio (20 mmol lauric acid:10 mmol glycerol) for optimal conversion. Prior to use, dry glycerol over molecular sieves (3Å) for 24 hours to reduce moisture content below 0.1% [1].

Equipment Setup: Assemble a 50 mL pear-shaped flask connected to a vacuum pump capable of maintaining 4 mm Hg pressure, with a water bath for temperature control at 50°C. The vacuum system should include an air inlet with a moisture trap to allow controlled air bubbling through the reaction mixture [1].

Step-by-Step Procedure

Charge Reactants: Weigh 20 mmol (4.0 g) of lauric acid and 10 mmol (0.92 g) of pre-dried glycerol into the 50 mL pear-shaped flask. Add 5 wt% Lipozyme RM IM (based on total substrate weight, approximately 0.25 g) to the reaction mixture [1].

Assemble Reaction System: Connect the flask to the vacuum system with the air inlet tube positioned at the bottom of the flask. Ensure all connections are secure to maintain vacuum integrity throughout the reaction [1].

Initiate Reaction: Start the vacuum pump to achieve 4 mm Hg pressure. The reduced pressure will cause air to be drawn into the flask through the inlet tube, creating fine bubbles that mix the reactants and enzyme. Maintain the reaction temperature at 50°C using the water bath [1].

Monitor Reaction Progress: At predetermined intervals (e.g., 30, 60, 120, 180 minutes), withdraw 20 μL samples for analysis. Determine free fatty acid content by KOH titration to calculate conversion percentage: Conversion (%) = [(Initial FFA - Residual FFA) / Initial FFA] × 100 [1].

Terminate Reaction: After 3 hours, release the vacuum and filter the reaction mixture to recover the enzyme. Wash the immobilized lipase with hexane for reuse in subsequent batches [1].

Table 2: Optimization Parameters for this compound Synthesis

| Parameter | Optimal Condition | Effect on Reaction | Experimental Range |

|---|---|---|---|

| Temperature | 50°C | Maximizes reaction rate without compromising enzyme stability | 40-70°C |

| Enzyme Loading | 5 wt% (of substrates) | Balanced activity and cost-effectiveness | 1-10 wt% |

| Molar Ratio (FA:Glycerol) | 2:1 | Drives equilibrium toward diacylglycerol formation | 1:1 to 3:1 |

| Pressure | 4 mm Hg | Efficient water removal without excessive substrate evaporation | 4-50 mm Hg |

| Reaction Time | 3 hours | Near-maximum conversion before significant acyl migration | 1-8 hours |

| Air Bubbling | Continuous | Enhances mixing of hydrophilic glycerol and hydrophobic fatty acid | N/A |

Critical Optimization Factors

The vacuum-driven air bubbling operation is a critical innovation that significantly enhances reaction efficiency compared to conventional methods. This system creates a continuous mixing effect that overcomes the inherent immiscibility of glycerol and lauric acid, ensuring optimal contact between substrates and enzyme. The precise control of vacuum (4 mm Hg) facilitates continuous removal of water generated during esterification, shifting the reaction equilibrium toward product formation without the need for molecular sieves or nitrogen sparging. This approach is more economical and safer than nitrogen bubbling systems while achieving comparable yields [1].

The reaction temperature of 50°C represents an optimal balance between reaction kinetics and enzyme stability. Higher temperatures increase reaction rates but can promote acyl migration, leading to formation of the undesired 1,2-dilaurin regioisomer and reducing regioselectivity. The enzyme loading of 5 wt% provides sufficient catalytic activity without excessive cost, while the 2:1 fatty acid to glycerol ratio ensures high conversion to diacylglycerol while minimizing formation of triacylglycerol byproducts. Under these optimized conditions, typical lauric acid conversion exceeds 95% with This compound content approximately 80% in the crude product after 3 hours [1].

Product Analysis, Purification, and Characterization

Analytical Methods for Reaction Monitoring

Thin-Layer Chromatography (TLC): Use silica gel plates with a mobile phase of n-hexane:diethyl ether:formic acid (70:30:1, v/v/v). Visualize spots using phosphomolybdic acid (10% in ethanol) with heating. This compound typically shows an Rf value of approximately 0.45-0.50, between monoacylglycerol (Rf ~0.15) and triacylglycerol (Rf ~0.85) [1].

High-Performance Liquid Chromatography (HPLC): Employ a normal-phase phenomenex Luna silica column (250 × 4.6 mm, 5 μm) with n-hexane:2-propanol (15:1, v/v) as mobile phase at 1.0 mL/min flow rate. Use refractive index detection and column temperature of 35°C. Prepare samples at 5 mg/mL in mobile phase and inject 20 μL. Retention times: this compound (~12.5 min), 1,2-dilaurin (~10.8 min), monoacylglycerols (~7.2 min), triacylglycerol (~15.5 min) [1].

Free Fatty Acid Titration: Dissolve 50-100 mg sample in 10 mL ethanol:toluene (1:1, v/v) with phenolphthalein indicator. Titrate with 0.02 N KOH until pink endpoint persists. Calculate fatty acid conversion as follows: Conversion (%) = [(Initial FFA - Residual FFA) / Initial FFA] × 100 [1].

Purification Protocol and Results

Following the reaction, the product mixture undergoes a multi-step purification process to obtain high-purity this compound. First, filter the cooled reaction mixture to remove the immobilized enzyme. For the solid product, add petroleum ether to facilitate filtration, then evaporate the solvent under reduced pressure. Purify the crude this compound by recrystallization from dry methanol (10 mL per gram of product) at 4°C for 12 hours. Collect the crystals by vacuum filtration and wash with cold methanol (0-4°C). For further purification, use silica gel column chromatography with n-hexane:diethyl ether (1:1, v/v) as eluent to separate this compound from any remaining monoacylglycerols and regioisomers [1].

Table 3: Purification Results for this compound and Related DAGs

| Product | Purification Method | Purity After Purification (%) | Recovery Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1,3-Dicaprylin | Silica gel chromatography | 98.5 | 85.2 | 32-34 |

| 1,3-Dicaprin | Silica gel chromatography | 99.2 | 87.6 | 46-48 |

| This compound | Recrystallization (methanol) | 99.1 | 82.5 | 56-58 |

| 1,3-Dipalmitin | Recrystallization (methanol) | 99.5 | 79.8 | 72-74 |

| 1,3-Distearin | Recrystallization (methanol) | 99.4 | 75.3 | 78-80 |

The purification results demonstrate that recrystallization from dry methanol effectively produces this compound with exceptional purity exceeding 99%. The high purity is critical for pharmaceutical applications where product consistency and absence of contaminants are essential. The distinct melting point of 56-58°C provides a useful indicator of product purity and can be used for quality control. The methodology is similarly effective for other saturated 1,3-diacylglycerols, with slightly lower recovery yields for longer-chain derivatives due to their higher solubility in methanol at low temperatures [1].

Experimental Diagrams

Reaction Workflow and Enzyme Recycling

Enzymatic Mechanism of Lipozyme RM IM

Operational Stability and Scale-Up Considerations

The operational stability of Lipozyme RM IM is exceptional under the optimized reaction conditions. Studies demonstrate that the enzyme retains approximately 80.2% of its original catalytic activity after 10 consecutive batch cycles of 3 hours each at 50°C. This remarkable stability is attributed to the protective effect of the immobilization matrix and the mild reaction conditions employed. Between batches, the enzyme is simply recovered by filtration and washing with hexane, without requiring rehydration or reactivation steps. This extended lifespan significantly reduces process costs, as the enzyme contribution to the cost of goods is reduced by approximately 80% compared to single-use applications [1].

For scale-up considerations, the vacuum-driven air bubbling system can be successfully implemented at pilot scale (2-20 L reactor volumes) by maintaining geometric similarity and ensuring adequate gas distribution. The key parameters to control during scale-up include maintaining the same vacuum pressure (4 mm Hg), temperature uniformity throughout the reactor, and appropriate air bubble distribution to ensure efficient mixing without excessive foam formation. The reaction has been demonstrated at least up to 50-gram substrate scale with comparable yields to the small-scale reactions described in this protocol. For industrial implementation, a continuous process with fixed-bed reactors could be developed, though batch processing remains preferable for flexibility in multi-product facilities [1].

Conclusion and Applications

The synthesis of this compound using Lipozyme RM IM represents a robust, efficient, and scalable process that combines excellent regioselectivity with outstanding enzyme stability. The implementation of a vacuum-driven air bubbling system provides an innovative solution for overcoming substrate immiscibility while efficiently removing the water byproduct. This protocol enables researchers to produce high-purity this compound with consistent yields around 80% and purity exceeding 99% after simple recrystallization. The comprehensive characterization data and analytical methods provided ensure that researchers can accurately monitor reaction progress and verify product quality.

The resulting this compound finds applications in pharmaceutical formulations as a bioactive lipid, in drug delivery systems as a lipid matrix, and as a key intermediate for synthesizing more complex structured lipids. The methodology described can also be adapted for the synthesis of other 1,3-diacylglycerols with medium-chain fatty acids, providing a versatile platform for lipid synthesis in research and development settings. With its emphasis on sustainability, cost-effectiveness, and reproducibility, this protocol represents a valuable contribution to the toolbox of synthetic lipid chemists and pharmaceutical development scientists.

References

Comprehensive Application Notes and Protocols: Solvent-Free Esterification of Glycerol with Lauric Acid

Introduction to Solvent-Free Esterification

Solvent-free esterification of glycerol with lauric acid represents a green chemistry approach to producing valuable monoacylglycerols, particularly 1-monolaurin, which exhibits significant antimicrobial properties with applications in pharmaceutical, food, and cosmetic industries [1]. This method eliminates solvent use, reducing environmental impact and simplifying purification processes while maintaining high reaction efficiency under optimized conditions.

The reaction is an equilibrium-controlled process where water removal is critical for achieving high conversion rates. The solvent-free system is particularly advantageous as it enhances reactant concentration, facilitates easier product recovery, and eliminates solvent contamination concerns, making it suitable for pharmaceutical applications where purity is paramount [2].

Catalytic Systems and Methodologies

Chemical Catalysis

p-Toluenesulfonic Acid (pTSA) Catalyst

- Reaction Setup: The reaction is typically performed in a three-necked flask equipped with a magnetic stirrer, water-cooled condenser, and thermometer [1].

- Optimal Conditions:

- Product Profile: Under these conditions, 1-monolaurin is obtained with 43.54% yield and 100% purity at 2.5% catalyst loading [1].

HPW/SBA-15 Heterogeneous Catalyst

- Optimal Conditions:

- Product Profile: This system achieves approximately 50% monolaurin yield with significant reduction in reaction time compared to other methods [3].

Montmorillonite KSF Clay Catalyst

- Optimal Conditions:

- Product Profile: This system achieves 71.8% monoglycerides with 80% selectivity [4].

Enzymatic Catalysis

Lipozyme RM IM System

- Reaction Setup: Employing a vacuum-driven air bubbling operation mode in a pear-shaped flask at 4 mm Hg vacuum [2].

- Optimal Conditions:

- Product Profile: Achieves 95.3% lauric acid conversion with 80.3% 1,3-dilaurin content [2].

Experimental Protocols

Chemical Catalysis Protocol (pTSA Method)

Materials Preparation:

- Glycerol (0.01 mol, 0.92 g) [1]

- Lauric acid (0.01 mol, 2.003 g) [1]

- p-Toluenesulfonic acid catalyst (2.5-5% w/w of lauric acid) [1]

- Ethyl acetate, ethanol, n-hexane, distilled water [1]

Procedure:

- Reaction Mixture: Combine glycerol, lauric acid, and pTSA catalyst in a three-necked flask [1].

- Esterification: Heat the mixture with continuous stirring at 130°C for 6 hours in an oil bath [1].

- Crude Product Processing:

- Purification:

Analytical Verification:

- FTIR: Characteristic peaks at 3487 cm⁻¹ (OH), 1736 cm⁻¹ (C=O), 1180 cm⁻¹ (C-O) [1]

- ¹H-NMR (400 MHz, CDCl₃): δ 0.86 (3H, t, CH₃), 2.334 (2H, t, CH₂ of C2), 3.590-4.191 (m, glycerol backbone), 7.246 (1H, s, OH) [1]

- LC-MS: m/z 275.49 (base peak, [M+Na]⁺) [1]

Enzymatic Catalysis Protocol (Lipozyme RM IM Method)

Materials Preparation:

Procedure:

- Reactor Setup: Use a 50 mL pear-shaped flask connected to a vacuum pump maintaining 4 mm Hg pressure [2].

- Reaction Initiation:

- Process Monitoring: Withdraw 20 μL samples at intervals for analysis [2].

- Product Recovery:

Statistical Optimization and Process Analysis

Factorial Design Applications

Statistical optimization through factorial design and ANOVA methodology has verified that temperature and ethanol/water ratio significantly influence esterification conversion, while catalyst concentration has minimal impact under favorable conditions [5]. The Box-Behnken design with three variables (temperature, molar ratio, and catalyst amount) has been successfully applied to optimize monoglyceride production, with a second-order polynomial model effectively predicting optimal conditions [4].

Analytical Methods and Characterization

Product Analysis Techniques

High-Performance Liquid Chromatography (HPLC):

- Column: Normal-phase Luna silica column (250 × 4.6 mm, 5μm) [2] or "Mediterranea Sea-18" column [4]

- Mobile Phase: n-hexane-2-propanol (15:1) for normal-phase [2] or ACN/acidic water (95:5 v/v) for reverse-phase [4]

- Flow Rate: 1.0 mL/min [2]

- Detection: Refractive index detector [4]

Acid Value Determination:

- Free fatty acid content measured by KOH titration according to standard methods [2].

Comparative Data Analysis

Table 1: Comparison of Optimal Conditions for Different Catalytic Systems

| Parameter | pTSA Catalyst | HPW/SBA-15 | Enzymatic (Lipozyme RM IM) | KSF Clay |

|---|---|---|---|---|

| Temperature (°C) | 130 [1] | 175 [3] | 50 [2] | 200 [4] |

| Molar Ratio (Gly:Acid) | 1:1 [1] | 1:4.6 [3] | 1:2 [2] | 3:1 [4] |

| Catalyst Loading | 2.5-5% [1] | Not specified | 5% [2] | 0.2% [4] |

| Reaction Time | 6 h [1] | 3.18 h [3] | 3 h [2] | Not specified |

| Conversion/Yield | 43.54% [1] | 50% [3] | 95.3% [2] | 71.8% [4] |

| Selectivity/Purity | 100% [1] | Not specified | 80.3% [2] | 80% [4] |

Table 2: Antibacterial Activity of 1-Monolaurin Against Pathogenic Strains

| Bacterial Strain | Inhibition at 500 μg/mL | Minimum Inhibitory Concentration | Reference Standard |

|---|---|---|---|

| Staphylococcus aureus | Positive inhibition [1] | Not determined | Tetracycline [1] |

| Escherichia coli | Positive inhibition [1] | Not determined | Tetracycline [1] |

Process Visualization

Chemical Catalysis Workflow

Enzymatic Catalysis Workflow

Critical Parameters for Optimization

- Temperature Control: Higher temperatures (130-200°C) generally improve conversion but may reduce selectivity for monoglycerides [1] [4] [3].

- Molar Ratio: Excess glycerol (up to 3:1) typically enhances monoglyceride selectivity by minimizing di- and triglyceride formation [4].

- Catalyst Selection: Enzyme catalysts offer milder conditions and higher specificity but may have higher cost and lower thermal stability [2].

- Water Removal: Critical for achieving high conversion; vacuum application significantly improves reaction efficiency in both chemical and enzymatic systems [2].

Conclusion

Solvent-free esterification of glycerol with lauric acid provides an efficient, environmentally friendly route to 1-monolaurin with demonstrated antibacterial activity. The optimal catalytic system depends on specific application requirements: pTSA catalysis offers excellent purity, enzymatic methods provide superior conversion under mild conditions, and heterogeneous catalysts like HPW/SBA-15 and KSF clay balance reaction efficiency with catalyst reusability. Implementation of statistical optimization through factorial design further enhances process efficiency and yield predictability.

References

- 1. Synthesis and Antibacterial Activity 1-Monolaurin - Oriental Journal of... [orientjchem.org]

- 2. - Solvent enzymatic synthesis of 1, 3-Diacylglycerols by direct... free [link.springer.com]

- 3. Monolaurin yield optimization in selective esterification of ... [link.springer.com]

- 4. Application of Box-Behnken Design in Production of ... [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Esterification Reaction Conditions Through ... [academia.edu]

Application Notes and Protocols for the Vacuum-Driven Air Bubbling Production of 1,3-Diacylglycerols (1,3-DAG)

Introduction to 1,3-DAG and the Vacuum-Driven Air Bubbling Method